An In-depth Technical Guide to 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one: Synthesis, Structure, and Potential Biological Significance
An In-depth Technical Guide to 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one: Synthesis, Structure, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one, a member of the promising 4-amino-3-nitrocoumarin class of heterocyclic compounds. While specific experimental data for this particular analog is not extensively documented in publicly available literature, this guide synthesizes information from closely related structures to project its chemical properties, a robust synthetic pathway, and its potential biological activities. The core structure combines the biologically active coumarin scaffold with a nitro group and a fluorinated benzylamine moiety, features known to modulate pharmacological properties. This document will delve into the rationale behind its molecular design, a detailed experimental protocol for its synthesis and characterization, and a discussion of its potential as an antimicrobial and anticancer agent based on established structure-activity relationships within this compound class.
Introduction: The Rationale for 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one
Coumarins (2H-chromen-2-ones) are a prominent class of naturally occurring and synthetic benzopyrones recognized for their diverse and significant pharmacological activities.[1][2][3] The coumarin nucleus serves as a privileged scaffold in medicinal chemistry, with derivatives exhibiting anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[1][4] The biological profile of a coumarin derivative is heavily influenced by the nature and position of its substituents.[1]
The structure of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one incorporates three key pharmacophoric elements:
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The 4-Amino-3-nitrocoumarin Core: The introduction of an amino group at the C4 position and a nitro group at the C3 position is a critical modification of the coumarin ring. The electron-withdrawing nitro group at the C3 position and the amino substituent at the C4 position create a push-pull electronic system that can enhance the molecule's interaction with biological targets.[5] This substitution pattern is frequently associated with pronounced antimicrobial and anticancer activities.[6][7][8]
-
The Benzylamino Moiety: The benzylamino group at the C4 position provides a lipophilic character and potential for specific steric and electronic interactions within a target's binding site.
-
The 3-Fluoro Substituent: The incorporation of a fluorine atom on the benzyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.
Given these structural features, 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one is a compelling candidate for investigation as a potential therapeutic agent.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one is presented below:
Chemical Formula: C₁₆H₁₁FN₂O₄[6]
Molecular Weight: 314.27 g/mol [6]
CAS Number: 294853-55-7[6]
| Property | Predicted Value/Characteristic | Rationale based on Analogous Compounds |
| Physical State | Yellow crystalline solid | 4-Arylamino-3-nitrocoumarins are consistently reported as yellow, crystalline solids.[10] |
| Melting Point | 170-250 °C | The melting point will be influenced by the crystal lattice packing. Related compounds exhibit a wide range of melting points within this scope.[6][8] |
| Solubility | Soluble in DMSO, DMF, and acetone; sparingly soluble in ethanol and methanol; insoluble in water. | This solubility profile is typical for this class of compounds.[11] |
Synthesis and Characterization
The synthesis of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one can be achieved through a well-established nucleophilic aromatic substitution reaction.[5][11][12] The general strategy involves the reaction of a 4-chloro-3-nitrocoumarin precursor with 3-fluorobenzylamine.
Synthetic Pathway
The synthetic route is a two-step process starting from 4-hydroxy-3-nitrocoumarin.
Caption: Synthetic pathway for 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one.
Experimental Protocol
Step 1: Synthesis of 4-chloro-3-nitrocoumarin
This protocol is adapted from established methods for the chlorination of 4-hydroxycoumarins.[13]
-
To a stirred solution of 4-hydroxy-3-nitrocoumarin (1.0 eq) in a suitable solvent such as toluene or chloroform, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 4-chloro-3-nitrocoumarin.
Step 2: Synthesis of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one
This procedure is based on the general synthesis of 4-amino-3-nitrocoumarins.[11][12]
-
Dissolve 4-chloro-3-nitrocoumarin (1.0 eq) in ethyl acetate.
-
To this solution, add 3-fluorobenzylamine (1.1 eq) and triethylamine (1.2 eq) as a base.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Filter the solid product, wash with cold ethyl acetate and then with water to remove triethylamine hydrochloride.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain pure 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one.
Spectroscopic Characterization
The structure of the synthesized compound should be confirmed using standard spectroscopic techniques. The expected spectral data, based on analogous compounds, are as follows:[14][15][16][17]
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the coumarin and benzyl rings, a doublet for the methylene protons of the benzyl group, and a broad singlet for the N-H proton.
-
¹³C NMR: The spectrum should display distinct signals for the carbonyl carbon of the lactone, the carbons of the two aromatic rings, and the methylene carbon.
-
FT-IR (KBr, cm⁻¹): Characteristic absorption bands are expected for the N-H stretching (around 3300-3400 cm⁻¹), the C=O stretching of the lactone (around 1700-1730 cm⁻¹), the C=C stretching of the aromatic rings (around 1600-1620 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1520-1560 cm⁻¹ and 1320-1350 cm⁻¹, respectively).[11][17]
-
Mass Spectrometry (HRMS): The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₆H₁₁FN₂O₄.
Potential Biological Activities and Mechanism of Action
While direct biological data for 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one is not available, the extensive research on related coumarins allows for informed predictions of its potential therapeutic applications.
Potential as an Anticancer Agent
Coumarin derivatives are well-documented for their anticancer properties, acting through various mechanisms.[1][2][3][18]
4.1.1. Proposed Mechanisms of Anticancer Action
-
Induction of Apoptosis: Many coumarins induce programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, and by activating caspases.[2][19]
-
Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases (e.g., G1/S or G2/M), thereby inhibiting cancer cell proliferation.[19]
-
Inhibition of Angiogenesis: Some coumarins can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen, a process known as angiogenesis.[1]
-
Modulation of Signaling Pathways: Coumarins have been shown to interfere with key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[18]
Caption: Potential anticancer mechanisms of 4-amino-3-nitrocoumarin derivatives.
Potential as an Antimicrobial Agent
The 4-amino-3-nitrocoumarin scaffold has been reported to possess significant antimicrobial activity against a range of bacteria and fungi.[7][8][20] The presence of the nitro group is often crucial for this activity.
4.2.1. Proposed Mechanisms of Antimicrobial Action
The exact mechanism is not fully elucidated but is thought to involve:
-
Inhibition of Nucleic Acid Synthesis: Coumarins may interfere with the synthesis of DNA or RNA in microbial cells.
-
Disruption of Cell Wall Synthesis: Some derivatives may inhibit the formation of the bacterial cell wall.
-
Interference with Metabolic Pathways: These compounds could block essential metabolic pathways in microorganisms.
Future Directions
The structural features of 4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one make it a highly attractive candidate for further investigation. Future research should focus on:
-
Definitive Synthesis and Characterization: The synthesis of this specific compound needs to be performed and its physicochemical and spectroscopic properties fully characterized.
-
In Vitro Biological Evaluation: The compound should be screened against a panel of cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial activities.
-
Mechanism of Action Studies: If promising activity is observed, further studies should be conducted to elucidate its precise mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs with variations in the substitution pattern of the benzyl ring could provide valuable insights into the SAR and lead to the development of more potent compounds.
Conclusion
4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one represents a molecule of significant interest at the intersection of coumarin chemistry and medicinal research. Based on the well-established biological activities of related 4-amino-3-nitrocoumarins, it holds considerable potential as a lead compound for the development of novel anticancer and antimicrobial agents. This technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation, encouraging further exploration of this promising chemical entity.
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